![molecular formula C16H12ClNOS2 B2732009 5-chloro-N-(2-(thiophen-3-yl)benzyl)thiophene-2-carboxamide CAS No. 1797085-80-3](/img/structure/B2732009.png)
5-chloro-N-(2-(thiophen-3-yl)benzyl)thiophene-2-carboxamide
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Description
Synthesis Analysis
The synthesis of similar thiophene derivatives has been observed in the literature . A Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters was used . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .Molecular Structure Analysis
The molecular formula of “5-chloro-N-(2-(thiophen-3-yl)benzyl)thiophene-2-carboxamide” is C15H12ClNO2S3. The InChI key is GVXCWSFXODFNIV-UHFFFAOYSA-N. The SMILES representation is C1=CC=C (C (=C1)CNS (=O) (=O)C2=CC=C (S2)Cl)C3=CSC=C3.Chemical Reactions Analysis
Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Scientific Research Applications
Synthesis and Structural Characterization
Synthetic Pathways and Characterization : Research has focused on synthesizing novel thiophene derivatives through various chemical reactions, highlighting the versatility of thiophene compounds in synthetic chemistry. For example, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate demonstrates the cyclization of thioamide with 2-chloroacetoacetate, showcasing the potential for creating diverse thiophene-based structures with significant yields (Tang Li-jua, 2015). Another study involved the synthesis, characterization, and antimicrobial evaluation of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides, indicating the complex structural possibilities with thiophene derivatives (Sailaja Rani Talupur, K. Satheesh, K. Chandrasekhar, 2021).
Biological Activities and Applications
Antimicrobial and Antitubercular Activities : Certain thiophene derivatives have been evaluated for their biological activities, including antimicrobial and antitubercular effects. For instance, novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides were synthesized and showed promising antitubercular activity against Mycobacterium tuberculosis, demonstrating the potential of thiophene derivatives in addressing infectious diseases (Sandeep Kumar Marvadi, Devendra Nagineni, Syeda Safoora, V. S. Krishna, D. Sriram, S. Kantevari, 2020).
properties
IUPAC Name |
5-chloro-N-[(2-thiophen-3-ylphenyl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNOS2/c17-15-6-5-14(21-15)16(19)18-9-11-3-1-2-4-13(11)12-7-8-20-10-12/h1-8,10H,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPVNCLSNNZGKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(S2)Cl)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-(thiophen-3-yl)benzyl)thiophene-2-carboxamide |
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